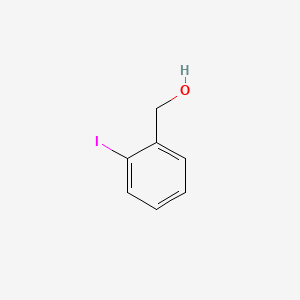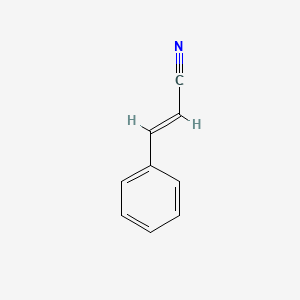
Cinnamonitrile
Overview
Description
Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound that is approved for use as a fragrance in products such as air fresheners . It has a spicy cinnamon aroma .
Synthesis Analysis
Synthetic routes for Cinnamonitrile include an aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions, an elimination reaction of various oximes derived from cinnamaldehyde, and oxidative coupling of benzene to acrylonitrile .Molecular Structure Analysis
The molecular formula of Cinnamonitrile is C9H7N . It has an average mass of 129.159 Da and a monoisotopic mass of 129.057846 Da .Physical And Chemical Properties Analysis
Cinnamonitrile has a molar mass of 129.162 g·mol −1, a density of 1.0374 (15.2 °C), a melting point of 22 °C, and a boiling point of 263.8 °C . It is soluble in alcohol but insoluble in water .Scientific Research Applications
Fragrance Development in Consumer Products
Cinnamonitrile is widely recognized for its spicy cinnamon aroma, making it a valuable compound in the fragrance industry. It is approved for use as a fragrance in various consumer products, including air fresheners . The compound’s ability to impart a warm, inviting scent is leveraged by perfumers and product developers to enhance the olfactory appeal of household and personal care items.
Pharmacological Research
In the realm of pharmacology, Cinnamonitrile has shown promise as an adjuvant in restoring susceptibility to β-lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) . This application is particularly significant in the ongoing battle against antibiotic-resistant bacteria, where Cinnamonitrile could play a role in enhancing the efficacy of existing antibiotic treatments.
Agricultural Applications
Cinnamonitrile’s potential extends into agriculture, where its antibacterial and pharmacological properties can be utilized. Research indicates that various forms of cinnamon, including Cinnamonitrile, can act as repellents and have a biocidal effect, preventing egg-laying and effectively hindering bacterial and fungal growth . This makes it a candidate for natural pesticide formulations, particularly in organic farming.
Material Science
In material science, Cinnamonitrile’s chemical properties are explored for the synthesis of more complex organic compounds. Its involvement in reactions like aldol-like condensation and oxidative coupling is of interest for creating new materials with specific desired properties .
Food Industry
Cinnamonitrile’s role in the food industry is primarily associated with its fragrance properties. As a compound that can be naturally derived or synthetically produced, it contributes to the sensory profile of food products, enhancing their appeal through aroma .
Cosmetic Products
In cosmetics, Cinnamonitrile is utilized for its fragrance, contributing to the scent profile of various beauty and personal care products . Its spicy cinnamon scent is particularly favored in products designed to evoke warmth and comfort.
Mechanism of Action
Target of Action
Cinnamonitrile, an organic compound with a spicy cinnamon aroma, is primarily used as a fragrance in products such as air fresheners It has been found to have antimicrobial activity, suggesting that it may interact with certain proteins or enzymes in microorganisms .
Mode of Action
It has been suggested that cinnamonitrile and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
Metabolomics studies have shown that compounds like cinnamonitrile can affect a wide range of metabolites and link them to various biochemical pathways
Pharmacokinetics
Its physicochemical properties, such as its density (10374 at 152 °C) and boiling point (2638 °C), suggest that it may have certain pharmacokinetic characteristics
Result of Action
Its antimicrobial activity suggests that it may cause cellular damage in microorganisms, leading to their death or inhibition of growth .
Action Environment
The action, efficacy, and stability of Cinnamonitrile can be influenced by various environmental factors. For instance, its stability and efficacy as a fragrance can be affected by factors such as temperature, humidity, and the presence of other chemicals
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044385 | |
| Record name | (2E)-3-Phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamonitrile | |
CAS RN |
1885-38-7, 4360-47-8 | |
| Record name | (2E)-3-Phenyl-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Cinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenenitrile, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-Phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMONITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H475UV3WWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cinnamonitrile?
A1: Cinnamonitrile has a molecular formula of C9H7N and a molecular weight of 129.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize cinnamonitrile?
A2: Cinnamonitrile is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
Q3: How can 13C NMR be used to study cinnamonitrile derivatives?
A3: 13C NMR is particularly useful for studying the effects of substituents on the electronic properties of cinnamonitrile derivatives. For example, the chemical shift of the olefinic β-carbon in ring-substituted cinnamonitriles correlates with their relative reactivity in radical copolymerization reactions. [] This information can be valuable for designing new polymers with tailored properties.
Q4: What information does EPR spectroscopy provide about cinnamonitrile?
A4: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for understanding the structure of radicals formed during reactions involving cinnamonitrile. For instance, EPR studies have been used to investigate the radical generated by the attack of a 2-methyl-2-propyl radical on cinnamonitrile. [] This information helps to elucidate the mechanism of polymerization reactions involving cinnamonitrile.
Q5: What is a common method for synthesizing cinnamonitrile?
A5: Cinnamonitrile can be synthesized through the dehydration of cinnamaldehyde oxime. [] Different dehydrating agents and reaction conditions can be employed, including acetic anhydride under microwave irradiation. [, ]
Q6: What is a key challenge in the synthesis of hydrocinnamonitriles, and how has it been addressed?
A6: Synthesizing hydrocinnamonitriles often involves the reduction of α-phenylsulfonyl cinnamonitriles. This process can be challenging due to the potential for over-reduction, leading to the formation of undesired byproducts. Researchers have successfully addressed this challenge using SmI2/CH3OH/THF as a selective reducing system, achieving high yields of the desired hydrocinnamonitriles. []
Q7: How does microwave irradiation impact cinnamonitrile synthesis?
A7: Microwave irradiation has been shown to significantly accelerate the synthesis of cinnamonitrile from cinnamaldehyde and hydroxylamine hydrochloride in the presence of SiO2/K2CO3 under solvent-free conditions. [] This method offers a rapid and environmentally friendly approach to cinnamonitrile synthesis.
Q8: Can you describe a stereoselective synthesis of (E)-cinnamonitriles?
A8: A highly stereoselective synthesis of (E)-cinnamonitriles has been developed using the SmI2/THF/MeOH system. [] This reaction involves the reduction of α-phenylsulfonylcinnamonitriles, leading to the formation of the desired (E)-cinnamonitriles in good yields and with high stereoselectivity.
Q9: How can cinnamonitrile be used in heterocyclic synthesis?
A9: Cinnamonitrile derivatives, particularly those with functional groups at the 2-position, serve as valuable building blocks in heterocyclic synthesis. For example, they react with 2-functionally substituted 2-thiazolin-4-one derivatives to yield a variety of thiazolo[2,3-a]pyridine and 3-(2-thiazolin-2-yl)pyridine derivatives. [] These heterocyclic compounds hold significant interest in medicinal chemistry.
Q10: How does metal coordination affect the reactivity of cinnamonitrile?
A10: Coordination of cinnamonitrile to transition metals can significantly alter its reactivity. For instance, in the presence of a palladium catalyst and molecular oxygen, cinnamonitrile can undergo direct oxidative coupling with benzenes to yield valuable cinnamonitrile derivatives. [] This approach provides a straightforward method for synthesizing these compounds and highlights the potential of cinnamonitrile as a versatile building block in organic synthesis.
Q11: What is the role of cinnamonitrile in the synthesis of cyano- and phenyl-substituted propionic acids?
A12: Electrocarboxylation of cinnamonitrile, using a nickel cathode and magnesium anode, provides an efficient route to cyano- and phenyl-substituted propionic acids. [] The electrochemical reduction of cinnamonitrile in the presence of carbon dioxide (CO2) leads to the formation of these valuable carboxylic acid derivatives.
Q12: How do nickel(II) complexes catalyze hydroamination reactions with cinnamonitrile?
A12: Nickel(II) complexes, particularly those bearing POCOP ligands (κP,κC,κP-2,6-(i-Pr2PO)2-4-R-C6H2), have demonstrated efficacy in catalyzing the Michael-type hydroamination of cinnamonitrile and its substituted derivatives. [] This reaction proceeds through an outer-sphere nucleophilic attack by amines on a cationic adduct formed between the nickel complex and the nitrile-coordinated substrate. The electronic properties of the nickel(II) center, influenced by substituents on the POCOP ligand, play a crucial role in modulating the catalytic activity.
Q13: How do substituents on the aromatic ring of cinnamonitrile affect its reactivity?
A13: The presence and nature of substituents on the aromatic ring of cinnamonitrile can significantly influence its reactivity. Studies on the anionic copolymerization of ring-substituted cinnamonitriles revealed a linear correlation between the copolymerization parameters (log (1/r1)) and the Hammett σ constants, indicating that electron-donating groups enhance reactivity. [] Understanding these electronic effects is crucial for tailoring the properties of cinnamonitrile derivatives for specific applications.
Q14: How does the configuration of cinnamonitrile (cis vs. trans) influence its reactivity?
A14: The configuration of cinnamonitrile, whether cis or trans, plays a crucial role in determining its reactivity. For instance, in reactions with ethyl (2H)alcohol catalyzed by sodium ethoxide, cis-cinnamonitrile undergoes isomerization to the trans form during the addition reaction. [] This observation suggests that the trans isomer is thermodynamically more stable. Additionally, the chemical shift differences of vinyl protons in cis- and trans-cinnamonitrile derivatives show distinct correlations with Hammett substituent constants, indicating different electronic environments and reactivities. []
Q15: What are some potential applications of cinnamonitrile derivatives?
A15: Cinnamonitrile derivatives, due to their unique structural features and reactivity, find applications in various fields. They serve as crucial intermediates in organic synthesis, enabling the preparation of diverse compounds with biological and material properties. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. [, , , ]
Q16: Can you elaborate on the use of cinnamonitrile derivatives in anti-platelet aggregation studies?
A16: α-Phenyl cinnamonitrile derivatives have shown promise as potential anti-platelet aggregation agents. [] Studies have evaluated their in vitro activity using arachidonic acid (AA) and adenosine diphosphate (ADP) as inducers. These derivatives, particularly α-phenyl cinnamonitrile and 4-methoxy-α-phenyl cinnamonitrile, exhibited potent inhibitory effects on platelet aggregation. [] This research highlights the potential of cinnamonitrile derivatives as lead compounds for developing new antithrombotic drugs.
Q17: What is the significance of amidoximated cinnamonitrile-grafted polymers?
A17: Amidoximated cinnamonitrile-grafted polymers are of particular interest for their ability to form complexes with metal ions. [] This property makes them potentially useful in applications such as metal recovery from solutions. The amidoximation process involves converting the nitrile groups of cinnamonitrile into amidoxime groups, which can then readily coordinate with metal ions.
Q18: Are there any environmental concerns associated with cinnamonitrile?
A18: While cinnamonitrile itself has been studied as a potential bird repellent, [] information regarding its environmental impact and degradation pathways remains limited. Further research is needed to assess its potential ecotoxicological effects and develop appropriate strategies for its safe handling and disposal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

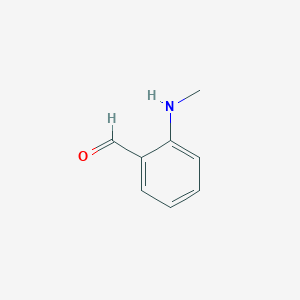
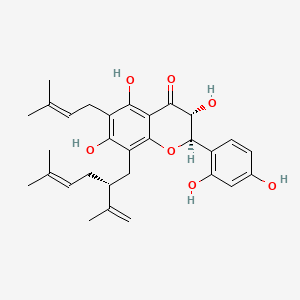


![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
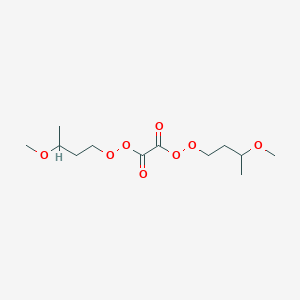
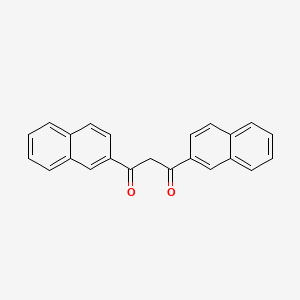
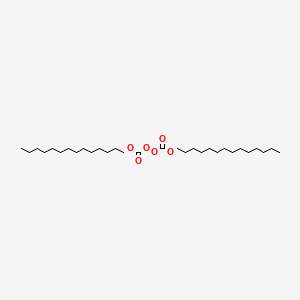
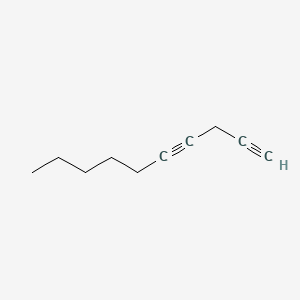
![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)
